molecular formula C18H20BrNO3 B178949 tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate CAS No. 119879-92-4

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate

Cat. No. B178949
CAS RN: 119879-92-4
M. Wt: 378.3 g/mol
InChI Key: BZSHFDPWXSSQFF-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate” is a carbamate compound. Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the tert-butyloxycarbonyl (Boc) protecting group .


Synthesis Analysis

The synthesis of carbamate compounds often involves palladium-catalyzed cross-coupling reactions . For example, tert-butyl carbamate has been used in the synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of carbamate compounds like “this compound” can be analyzed using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and MS . The structure can also be visualized using 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions. For instance, a ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate has been reported . This process involved the screening of ketoreductases capable of performing chiral selective reduction .

Mechanism of Action

Carbamates are often used as protecting groups in the synthesis of peptides . They can be installed and removed under relatively mild conditions

properties

IUPAC Name

tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSHFDPWXSSQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558450
Record name tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119879-92-4
Record name tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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